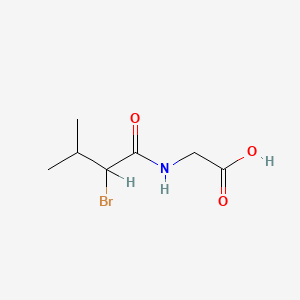
2-(2-Bromo-3-methylbutanamido)acetic acid
Descripción general
Descripción
2-(2-Bromo-3-methylbutanamido)acetic acid , also known as 2-bromo-3-methylbutyric acid , is a chiral α-halogenated monocarboxylic acid. Its chemical formula is C<sub>6</sub>H<sub>11</sub>BrO<sub>2</sub> . The compound consists of a carboxylic acid group (–COOH) attached to a 2-bromo-3-methylbutanamide moiety. The structural formula is depicted below:
H
|
CH3-C-Br
|
COOH
Synthesis Analysis
The synthesis of 2-bromo-3-methylbutyric acid involves halogenation of the corresponding carboxylic acid precursor. Specific synthetic routes and methods may vary, but typically, bromination of 3-methylbutyric acid or its derivatives leads to the formation of this compound.
Molecular Structure Analysis
The compound crystallizes in the triclinic crystal system with Z = 2 . In the solid-state, both the ®- and racemic forms exhibit a virtually identical staggered conformation . X-ray crystallography reveals the following:
- ®-1 : Forms homochiral O–H···O hydrogen-bonded carboxylic acid dimers.
- rac-1 : Features centrosymmetric heterochiral dimers with the same carboxy syn ··· syn homosynthon.
Chemical Reactions Analysis
While specific reactions involving 2-bromo-3-methylbutyric acid may vary, it can participate in typical carboxylic acid reactions, including esterification, amidation, and nucleophilic substitution.
Physical And Chemical Properties Analysis
- Melting Point : Varies depending on the enantiomer.
- Solubility : Soluble in polar solvents (e.g., water, alcohols).
- Acidity : Exhibits carboxylic acid acidity.
- Stability : Stable under standard conditions.
Aplicaciones Científicas De Investigación
Synthesis, Crystal Structure, and Biological Activity Screening
- Researchers synthesized three novel N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate. They explored their cytotoxicity, anti-inflammatory, and antibacterial activities. The compounds exhibited low cytotoxicity and lacked antibacterial and anti-inflammatory activity at tested concentrations, suggesting their potential as safe prodrug components (Yancheva et al., 2015).
Xanthine Oxidase Inhibitory Properties
- In a study assessing the inhibitory activity against xanthine oxidase, three N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, showed no significant inhibitory effect. This lack of activity was attributed to their noncyclic molecular structure. However, their favorable pharmacokinetic and toxicological properties, predicted by in silico studies, indicate their potential in carrier-linked prodrug strategies (Smelcerovic et al., 2016).
Enzymatic Reactions and Flavor Compound Synthesis
Regulating Flavor Compound Synthesis and Cofactor Recycling
- A study evaluated enzymatic cofactor recycling and generation of flavor compounds using a mixture of cell-free extracts. The process involved the production of acetic acid, 3-methylbutanal, and 3-methylbutanol, using substrates like ethanol and leucine. The research provided insights into optimizing pH, temperature, and substrate concentrations for the efficient production of these compounds, shedding light on the potential application in flavor enhancement (Braun & Olson, 1986).
Microencapsulation in Food Science
Microencapsulation of Cell-Free Extracts
- Another study explored microencapsulation of cell-free extracts to demonstrate the feasibility of heterogeneous enzyme systems and cofactor recycling in flavor development in cheese. The study illustrated that encapsulating combined cell-free extracts can effectively recycle cofactors and produce various products, highlighting its potential in creating flavor-rich, reduced-fat cheese products (Braun & Olson, 1986).
Safety And Hazards
- Toxicity : As with most halogenated compounds, caution is advised due to potential toxicity.
- Handling : Use appropriate protective equipment (gloves, eyewear) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Direcciones Futuras
- Biological Studies : Investigate its biological properties and potential applications.
- Synthetic Routes : Explore efficient synthetic methods for enantiopure forms.
- Pharmacological Research : Assess its pharmacological relevance.
Propiedades
IUPAC Name |
2-[(2-bromo-3-methylbutanoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPOKKNSGDLJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282370 | |
| Record name | N-(2-Bromo-3-methyl-1-oxobutyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-3-methylbutanamido)acetic acid | |
CAS RN |
6940-46-1, 52574-83-1 | |
| Record name | N-(2-Bromo-3-methyl-1-oxobutyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-N-(2-Bromo-3-methyl-1-oxobutyl)-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163138 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC60132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Bromo-3-methyl-1-oxobutyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(2-bromo-3-methyl-1-oxobutyl)-glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D,L-BROMOISOVALERYLGLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid](/img/structure/B3025544.png)
![N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B3025546.png)



![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)
![2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3025555.png)

